what is (S)-3-Methylmorpholine hydrochloride used for
what is (S)-3-Methylmorpholine hydrochloride used for
An In-depth Technical Guide to (S)-3-Methylmorpholine Hydrochloride: A Cornerstone in Modern Drug Discovery
Executive Summary
(S)-3-Methylmorpholine hydrochloride is a chiral heterocyclic amine that has emerged as a critical building block in medicinal chemistry and pharmaceutical development. Its structural rigidity, favorable physicochemical properties, and, most importantly, its defined stereochemistry at the C-3 position make it an invaluable synthon for creating complex, stereospecific drug candidates. This guide provides a comprehensive overview of its synthesis, core applications—with a particular focus on its role in the development of kinase inhibitors—and practical protocols for its use in a research setting. For drug development professionals, this document elucidates the rationale behind its frequent incorporation into novel therapeutics, highlighting its ability to enhance potency, solubility, and metabolic stability.
Introduction: The Strategic Importance of the Morpholine Scaffold
The morpholine ring is a privileged scaffold in medicinal chemistry, featured in numerous approved drugs.[1][2] Its appeal stems from a combination of advantageous properties:
-
Improved Physicochemical Properties: The ether oxygen in the morpholine ring acts as a hydrogen bond acceptor, often improving the aqueous solubility and overall pharmacokinetic profile of a drug candidate.[1]
-
Metabolic Stability: The morpholine ring is generally resistant to metabolic degradation, which can lead to improved bioavailability and a longer half-life in vivo.[1]
-
Reduced Basicity: The electron-withdrawing effect of the ether oxygen makes the morpholine nitrogen less basic than corresponding piperidines, which can be beneficial for avoiding off-target interactions, such as with the hERG channel.[3]
The introduction of a chiral center, as in (S)-3-Methylmorpholine , adds a crucial layer of sophistication. This specific stereoisomer allows for precise, three-dimensional interactions with biological targets like enzyme active sites, which is fundamental for developing potent and selective therapeutics.[4][5]
Physicochemical & Structural Data
A thorough understanding of a reagent's physical and chemical properties is paramount for its effective use in synthesis and process development.
| Property | Value | Reference(s) |
| Chemical Name | (S)-3-Methylmorpholine hydrochloride | [6][7] |
| Synonyms | (3S)-3-Methylmorpholine hydrochloride | [8][9][10] |
| CAS Number | 1022094-03-6 | [7][11] |
| Molecular Formula | C₅H₁₂ClNO | [7] |
| Molecular Weight | 137.61 g/mol | [7] |
| Appearance | White to off-white solid | [11] |
| Boiling Point (Free Base) | 137.1 ± 15.0 °C (Predicted) | [12][13][14] |
| Density (Free Base) | 0.891 ± 0.06 g/cm³ (Predicted) | [12][13][15] |
| SMILES (HCl salt) | C[C@H]1COCCN1.Cl | [7] |
| InChI Key (Free Base) | SFWWGMKXCYLZEG-YFKPBYRVSA-N | [12][16] |
Synthesis of (S)-3-Methylmorpholine: A Technical Workflow
The most common and efficient route to (S)-3-Methylmorpholine involves the stereospecific reduction of a chiral lactam precursor, (S)-5-methylmorpholin-3-one. This method preserves the critical stereocenter.[4][12][17]
Workflow Diagram: Synthesis of (S)-3-Methylmorpholine
Caption: General synthetic workflow for (S)-3-Methylmorpholine.
Detailed Experimental Protocol: Reduction of (S)-5-methylmorpholin-3-one
This protocol is adapted from established literature procedures and represents a standard laboratory-scale synthesis.[4][12][17]
Materials:
-
(S)-5-methylmorpholin-3-one (1.0 eq)
-
Lithium aluminum hydride (LAH) (3.0 eq)
-
Anhydrous tetrahydrofuran (THF)
-
Water (H₂O)
-
15% aqueous sodium hydroxide (NaOH)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Nitrogen or Argon gas supply
Procedure:
-
Inert Atmosphere: Set up a three-necked round-bottom flask equipped with a dropping funnel and a nitrogen/argon inlet. Purge the system with inert gas.
-
LAH Suspension: Carefully suspend lithium aluminum hydride (3.0 eq) in anhydrous THF in the reaction flask.
-
Causality Insight: LAH is a powerful, non-stereoselective reducing agent ideal for converting amides/lactams to amines. Anhydrous conditions are critical as LAH reacts violently with water.
-
-
Cooling: Cool the LAH suspension to 0°C using an ice bath.
-
Substrate Addition: Dissolve (S)-5-methylmorpholin-3-one (1.0 eq) in anhydrous THF and add it to the dropping funnel. Add the solution dropwise to the cooled LAH suspension, maintaining the internal temperature below 5°C.
-
Reaction: Once the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Workup (Quenching): Carefully quench the reaction by the sequential, dropwise addition of:
-
Water (1 part by weight relative to LAH)
-
15% aqueous NaOH (1 part by weight relative to LAH)
-
Water (3 parts by weight relative to LAH)
-
Causality Insight: This specific quenching procedure (Fieser workup) is designed to precipitate the aluminum salts as a granular solid that is easily filterable, simplifying purification.
-
-
Filtration: Stir the resulting slurry for 30 minutes, then filter it through a pad of Celite or diatomaceous earth.[12] Wash the filter cake with additional THF.
-
Drying and Concentration: Combine the filtrates, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield (S)-3-Methylmorpholine as the free base.
-
Salt Formation (Optional): To obtain the hydrochloride salt, dissolve the free base in a suitable solvent (e.g., diethyl ether, ethyl acetate) and bubble dry HCl gas through the solution or add a solution of HCl in isopropanol until precipitation is complete. Filter and dry the resulting solid.
Core Applications in Drug Development
(S)-3-Methylmorpholine hydrochloride is not an active pharmaceutical ingredient itself but a crucial intermediate. Its primary value lies in its function as a chiral building block for synthesizing complex drug molecules.
A. Keystone in the Synthesis of Kinase Inhibitors (PI3K/mTOR Pathway)
The most prominent application of (S)-3-Methylmorpholine is in the synthesis of ATP-competitive inhibitors targeting the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in various cancers and other diseases.[4][5][12] The (S)-3-methylmorpholine moiety is a key structural feature in numerous potent and selective mTOR kinase inhibitors.[4]
Mechanism of Action Context: The PI3K/Akt/mTOR Pathway
Caption: PI3K/Akt/mTOR signaling pathway and the target of derived inhibitors.
The (S)-3-methylmorpholine group often serves to occupy a specific pocket in the kinase's ATP binding site, contributing to both the potency and selectivity of the inhibitor.[5] It is frequently used in the preparation of morpholinopyrimidine derivatives, which are a well-established class of mTOR kinase inhibitors.[8][12]
B. Versatile Building Block in Organic and Medicinal Chemistry
Beyond kinase inhibitors, (S)-3-Methylmorpholine serves as a versatile chiral intermediate in a wide array of synthetic applications:
-
Pharmaceutical Development: It is a starting material for various pharmaceuticals where a chiral morpholine moiety is required to enhance efficacy or safety.[6][18]
-
Chiral Ligand Synthesis: The nitrogen atom can be functionalized to create chiral ligands for asymmetric catalysis.[17]
-
Ring-Opening Agent: It can be used as a nucleophilic ring-opening agent in certain synthetic transformations.[15]
Safety, Handling, and Storage
Proper handling of (S)-3-Methylmorpholine hydrochloride is essential for laboratory safety.
| Hazard Category | GHS Classification & Precautionary Statements | Reference(s) |
| Acute Toxicity | H302: Harmful if swallowed. P264: Wash hands thoroughly after handling. P270: Do not eat, drink or smoke when using this product. | [16][19] |
| Skin Irritation | H315: Causes skin irritation. P280: Wear protective gloves/protective clothing/eye protection. | [11][16] |
| Eye Irritation | H319: Causes serious eye irritation. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [11][16] |
| Respiratory Irritation | H335: May cause respiratory irritation. P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P271: Use only outdoors or in a well-ventilated area. | [11][16] |
Storage and Handling Recommendations:
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[11][15] The material is hygroscopic. For long-term storage, refrigeration (2-8°C) under an inert atmosphere is recommended.[12][15]
-
Handling: Use personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[11][20] Handle in a chemical fume hood to avoid inhalation.
Conclusion and Future Outlook
(S)-3-Methylmorpholine hydrochloride has solidified its position as a high-value chiral building block in pharmaceutical research. Its utility is most profoundly demonstrated in the field of oncology through its incorporation into next-generation mTOR and PI3K inhibitors. The compound's favorable properties, conferred by the morpholine scaffold, combined with the stereochemical precision of the C-3 methyl group, provide a powerful tool for medicinal chemists to design highly selective and potent therapeutics. As the demand for stereochemically pure and structurally complex drug candidates continues to grow, the importance of synthons like (S)-3-Methylmorpholine hydrochloride in the drug development pipeline is set to increase.
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